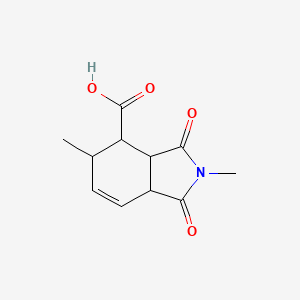

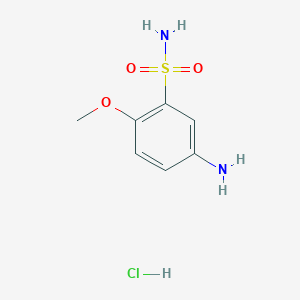

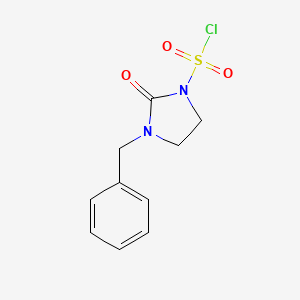

3-Fluoro-4-(pyridin-4-yl)benzoic acid

Vue d'ensemble

Description

3-Pyrid-4-ylbenzoic acid is a phenylpyridine . It is used in the synthesis of various compounds and has been studied for its potential applications in different fields .

Synthesis Analysis

The synthesis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid involves various chemical reactions. In one study, a yield of 90% was achieved, resulting in a white powder . The reaction involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(pyridin-4-yl)benzoic acid can be analyzed using techniques such as single-crystal X-ray diffraction . The molecular formula is C12H9NO2 .Chemical Reactions Analysis

3-Fluoro-4-(pyridin-4-yl)benzoic acid can participate in various chemical reactions. For instance, it has been used in the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen . The compound also shows robustness to cycling through sorption/desorption processes .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(pyridin-4-yl)benzoic acid can vary. For instance, it has been described as a white powder with a melting point of 85–87°C . The compound’s molecular weight is 199.205 Da .Applications De Recherche Scientifique

Pharmaceutical Research

3-Fluoro-4-(pyridin-4-yl)benzoic acid: is a valuable intermediate in pharmaceutical research. Its fluorinated pyridine structure is beneficial for creating compounds with potential therapeutic effects. For instance, it can be used to synthesize derivatives that inhibit EGFR kinase, which are important in the treatment of various cancers .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural chemicals. Compounds like 3-Fluoro-4-(pyridin-4-yl)benzoic acid can be used to develop new pesticides and herbicides with enhanced efficacy and reduced environmental impact .

Metal–Organic Frameworks (MOFs)

This compound is also used in the synthesis of MOFs. MOFs are porous materials that have applications in gas storage, separation, and catalysis. The pyridyl groups in 3-Fluoro-4-(pyridin-4-yl)benzoic acid can act as coordination sites for metal ions, forming stable and functional frameworks .

Radiopharmaceuticals

The fluorine atom in 3-Fluoro-4-(pyridin-4-yl)benzoic acid makes it a candidate for the synthesis of radiolabeled compounds, particularly those using the isotope Fluorine-18. These compounds are used in positron emission tomography (PET) imaging, which is a powerful diagnostic tool in oncology and neurology .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The targets in this context would be the organoboron reagents used in the process .

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound likely interacts with its targets (organoboron reagents) to form new carbon–carbon bonds . This process involves the oxidative addition of palladium, which donates electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds, a fundamental process in organic chemistry .

Result of Action

Its role in the suzuki–miyaura cross-coupling reaction suggests it contributes to the formation of new carbon–carbon bonds , which is a fundamental process in the synthesis of various organic compounds.

Propriétés

IUPAC Name |

3-fluoro-4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHXOHHQHVUNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

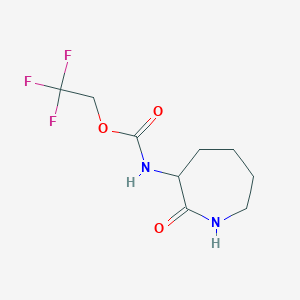

![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)

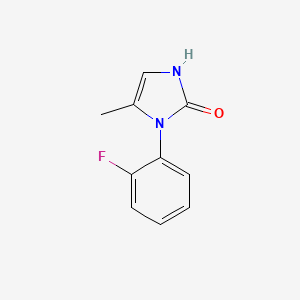

![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)

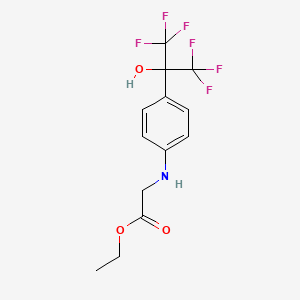

![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)

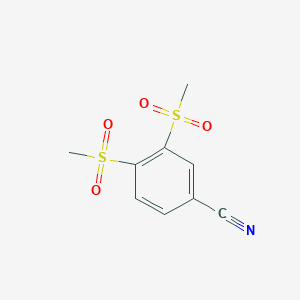

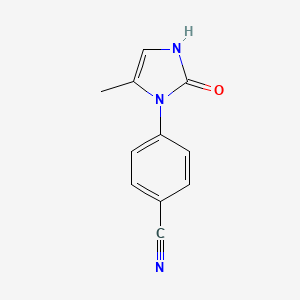

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)